molecular formula C9H14O3 B12086407 2,4-Dioxaspiro[5.5]undecan-3-one CAS No. 4437-72-3

2,4-Dioxaspiro[5.5]undecan-3-one

Cat. No.: B12086407
CAS No.: 4437-72-3
M. Wt: 170.21 g/mol
InChI Key: GNBBYCONYQUDGJ-UHFFFAOYSA-N
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Description

2,4-Dioxaspiro[5.5]undecan-3-one: is a spirocyclic compound featuring a quaternary carbon stereocenter. This structural motif contributes to its conformational rigidity and potential biological activity. The compound consists of a spirocyclic dioxaspiro[5.5]undecane ring system, which includes two oxygen atoms in the spiro bridge. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

Industrial Production:: Industrial-scale production methods for this compound are not widely reported, as it is primarily studied in research settings.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions may occur at functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present.

Scientific Research Applications

    Medicinal Chemistry: Spirocyclic compounds, including 2,4-dioxaspiro[5.5]undecan-3-one derivatives, are of interest due to their potential biological activities.

    Chemical Biology: Understanding the compound’s interactions with biological targets.

    Materials Science:

Mechanism of Action

The exact mechanism by which 2,4-dioxaspiro[5.5]undecan-3-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 2,4-dioxaspiro[5.5]undecan-3-one is unique in its spirocyclic structure, other related compounds include:

    Meldrum’s Acid Derivatives: Similar spirocyclic systems.

    Barbituric Acid Fragments: Valuable intermediates in natural product synthesis.

Properties

CAS No.

4437-72-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,4-dioxaspiro[5.5]undecan-3-one

InChI

InChI=1S/C9H14O3/c10-8-11-6-9(7-12-8)4-2-1-3-5-9/h1-7H2

InChI Key

GNBBYCONYQUDGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COC(=O)OC2

Origin of Product

United States

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